molecular formula C7H7FN2O2 B2414679 2-Fluoro-4-methyl-5-nitroaniline CAS No. 259860-00-9

2-Fluoro-4-methyl-5-nitroaniline

Cat. No. B2414679
M. Wt: 170.143
InChI Key: OUNUNDAIKLDJAY-UHFFFAOYSA-N
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Description

“2-Fluoro-4-methyl-5-nitroaniline” is a solid compound with a molecular formula of C7H7FN2O2 and a molecular weight of 170.141 g/mol . It has unique properties, such as being sparingly soluble in water but dissolving well in organic solvents .


Synthesis Analysis

The synthesis of “2-Fluoro-4-methyl-5-nitroaniline” involves various types of reactions, including substitution and reduction reactions . A specific synthesis process involves a mixture of 4-hydroxyphenyl mercury (II) chloride with compound 2 and 40 mL of dry 1,4-dioxane was refluxed upon stirring for 4 h in the atmosphere of argon .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-methyl-5-nitroaniline” consists of a benzene ring with a fluorine atom attached at the fourth position, a methyl group at the second position, and a nitro group at the fifth position .


Chemical Reactions Analysis

In terms of its chemical reactivity, “2-Fluoro-4-methyl-5-nitroaniline” exhibits aromatic behavior due to the presence of the benzene ring . It can undergo various types of reactions, including substitution and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-4-methyl-5-nitroaniline” include a density of 1.4±0.1 g/cm3, a boiling point of 298.0±35.0 °C at 760 mmHg, and a flash point of 134.0±25.9 °C . It is sparingly soluble in water but dissolves well in organic solvents .

Scientific Research Applications

Complex Formation

2-Fluoro-4-methyl-5-nitroaniline is involved in the formation of new complexes with various metals. A study by Devoto et al. (1982) on the preparation of new complexes of 2-fluoro,5-nitroaniline with copper(II), nickel(II), and cobalt(II) reveals the ligand's capability to act as a monodentate O-bonded agent in these complexes. These compounds exhibit square planar, tetrahedral, and hexacoordinate structures, highlighting the versatility of 2-fluoro-4-methyl-5-nitroaniline in complex formation (Devoto et al., 1982).

Dye Intermediates

Bil (2007) discusses the significance of 4-fluoro-3-nitroaniline, a related compound, as a novel dye intermediate in the U.S. This points to the potential use of 2-fluoro-4-methyl-5-nitroaniline in the dye industry, given its structural similarity and potential for derivative formation (Bil, 2007).

Synthesis and Spectroscopy

Hudlický and Bell (1974) synthesized 2-fluoro-3-nitroaniline, closely related to 2-fluoro-4-methyl-5-nitroaniline, by partial reduction of 2-fluoro-1,3-dinitrobenzene, indicating its synthetic pathway and relevance in spectroscopic studies. This study suggests the potential for similar synthetic pathways and applications for 2-fluoro-4-methyl-5-nitroaniline (Hudlický & Bell, 1974).

Non-Linear Optical Properties

Yanes et al. (1997) explored the reaction of 2-fluoro-5-nitroaniline with pyrrolidine and triethylamine, leading to compounds with potential non-linear optical properties. This suggests that 2-fluoro-4-methyl-5-nitroaniline could be explored for similar properties in organic crystals (Yanes et al., 1997).

Fluorescence Quenching

Agudelo-Morales et al. (2012) studied the quenching of pyrene fluorescence by nitroanilines, including derivatives similar to 2-fluoro-4-methyl-5-nitroaniline. This research demonstrates the potential application of 2-fluoro-4-methyl-5-nitroaniline in studying fluorescence interactions and understanding molecular proximity effects (Agudelo-Morales et al., 2012).

Spectral Identification

Fu and Rosenberg (1980) investigated the mass spectra of isomeric fluoronitroanilines, including compounds similar to 2-fluoro-4-methyl-5-nitroaniline. This research aids in the spectral identification of such compounds, crucial for analytical chemistry and quality control in the synthesis of related substances (Fu & Rosenberg, 1980).

Biochemical Photoprobes

Pleixats et al. (1989) investigated 2-fluoro-4-nitroanisole, structurally similar to 2-fluoro-4-methyl-5-nitroaniline, as a potential biochemical photoprobe. This indicates the potential application of 2-fluoro-4-methyl-5-nitroaniline in biochemical studies, particularly in photochemical reactions (Pleixats et al., 1989).

Future Directions

The future directions of “2-Fluoro-4-methyl-5-nitroaniline” could involve its use in the synthesis of pharmaceuticals . It could also be used in the development of new organic color center-tailored semiconducting carbon nanotubes .

properties

IUPAC Name

2-fluoro-4-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNUNDAIKLDJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methyl-5-nitroaniline

CAS RN

259860-00-9
Record name 2-fluoro-4-methyl-5-nitroaniline
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Synthesis routes and methods

Procedure details

N,N-Dimethylformamide dimethylacetal (16.5 mL, 125 mmol) was added in one portion to a stirred solution of 4-fluoro-3-iodo-6-methylnitrobenzene (14.1 g, 50 mmol) in N,N-dimethylformamide (50 mL) at 130° C. under Ar. The mixture was stirred at 130° C. for 10 min then another aliquot of N,N-dimethylformamide dimethylacetal (10 mL) was added in one portion. The mixture was stirred at 130° C. for a further 10 min then another aliquot of N,-dimethylformamide (6 mL) was added in one portion. The mixture was stirred at 130° C. for 10 min then poured into water (400 mL) and extracted with ethyl acetate (3×150 mL). The combined organic extracts were washed with water (200 mL) and brine (200 mL) then dried (magnesium sulfate), filtered and concentrated in vacuo to leave a solid. The solid was dissolved in acetic acid, ethanol (1:1; 240 mL) and iron powder (33.2 g, 600 mmol) was added in one portion. The mixture was placed under an atmosphere of Ar, heated to 90° C. and stirred for 15 min (CARE: VIGOROUS REACTION—COOLING MAY BE REQUIRED). After cooling to room temperature the mixture was filtered through celite and the filtrate was concentrated in vacuo to leave a crude oil. The oil was purified by column chromatography [SiO2; dichloromethane, heptane (1:4 to 2:3)] to give the product (4.8 g, 37%, 3 steps from 2-fluoro-4-methyl-5-nitroaniline) as a green oil: NMR δH (400 MHz; CDCl3) 8.18 (1H, br. s), 7.75 (1H, d, J 5 Hz), 7.32 (1H, d, J 8.5 Hz), 7.22-7.23 (1H, m), 6.50-6.52 (1H, m); GC (25 m Quartz/Bonded Phase I; Injection Temperature 250° C.; Detector Temperature 320° C.; Temperature Ramp Rate: 100 to 320° C. at 10° C./min; Carrier Gas Helium; Flow Rate 12 mL/min) Retention Time: 8.65 min.
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N,-dimethylformamide
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
240 mL
Type
reactant
Reaction Step Five
Name
Quantity
33.2 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Citations

For This Compound
2
Citations
V Haller - 2023 - ub01.uni-tuebingen.de
The aim of this thesis was the design and synthesis of novel p38α MAPK inhibitors to gain a better understanding of the SAR and the interaction of the type I ½ residues with the R-spine. …
Number of citations: 3 ub01.uni-tuebingen.de
JM Bentley, JE Davidson, MAJ Duncton… - Synthetic …, 2004 - Taylor & Francis
… A solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) was added dropwise over 30 min at 0C to a stirred suspension of 2‐fluoro‐4‐methyl‐5‐nitroaniline 4 (17 g, 0.1 mol) in …
Number of citations: 6 www.tandfonline.com

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